

A Comparative Guide to the Physical Properties of Cyclobutane Derivatives

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Compound of Interest

Compound Name: *Ethylcyclobutane*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the key physical properties of several common cyclobutane derivatives. The data presented is compiled from various experimental sources to offer an objective overview for professionals in research and drug development.

Introduction

Cyclobutane and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and reactivity. The strained four-membered ring imparts distinct physical and chemical characteristics that can be leveraged in the design of novel molecules. Understanding the fundamental physical properties of these building blocks is crucial for their effective application. This guide focuses on a comparative analysis of melting point, boiling point, density, solubility, and dipole moment for a selection of monosubstituted cyclobutane derivatives.

Physical Properties of Selected Cyclobutane Derivatives

The following table summarizes the experimentally determined physical properties of cyclobutane and several of its derivatives. These values have been collected from various scientific sources to provide a reliable point of reference.

Compound	Molecular Formula	Melting Point (°C)	Boiling Point (°C)	Density (g/mL)	Solubility in Water	Dipole Moment (D)
Cyclobutane	C ₄ H ₈	-91	12.5	0.720	Insoluble	0
Chlorocyclobutane	C ₄ H ₇ Cl	-155 to -156	83	0.991	Insoluble[1][2]	~1.9-2.2 (Est.)
Bromocyclobutane	C ₄ H ₇ Br	N/A	108	1.434[3][4]	Insoluble[5]	~1.8-2.1 (Est.)
Cyclobutanol	C ₄ H ₈ O	N/A	122-124[6]	0.921[7]	Partially miscible[6]	~1.6-1.9 (Est.)
Cyclobutylamine	C ₄ H ₉ N	-133 to -135.5	81.5	0.833[8]	Slightly soluble[9]	~1.3-1.5 (Est.)
Cyclobutaneone	C ₄ H ₆ O	-52	99	0.938	Miscible	2.89
Cyclobutancarboxylic acid	C ₅ H ₈ O ₂	-7.5	191.5–193.5	1.047	Slightly soluble	N/A

Note: 'N/A' indicates that reliable experimental data was not readily available in the searched sources. Estimated dipole moments are based on computational chemistry studies and analogous compounds, as direct experimental values for some of these specific derivatives are not widely reported.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the physical properties listed above.

Melting Point Determination

The melting point of solid cyclobutane derivatives is determined using the capillary tube method with a melting point apparatus.

Procedure:

- A small amount of the finely powdered solid sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[10]
- The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.[10]
- The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[10]
- The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied.[10]
- For a pure substance, the melting range is typically sharp, within 0.5-1.5 °C.

Boiling Point Determination

The boiling point of liquid cyclobutane derivatives is determined using a micro boiling point or simple distillation method.

Procedure (Micro Boiling Point):

- A small volume (a few milliliters) of the liquid sample is placed in a small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the liquid.
- The test tube is attached to a thermometer and heated in a suitable bath (e.g., a Thiele tube with mineral oil or an aluminum block).
- The temperature is raised until a continuous stream of bubbles emerges from the open end of the capillary tube.
- Heating is discontinued, and the temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.

Density Measurement

The density of liquid cyclobutane derivatives is determined using a pycnometer or a hydrometer for larger volumes.

Procedure (Pycnometer):

- A clean, dry pycnometer of a known volume is weighed accurately.
- The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.
- The filled pycnometer is then weighed again.
- The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.
- The temperature at which the measurement is made is recorded, as density is temperature-dependent.

Solubility Determination

The solubility of cyclobutane derivatives in various solvents is determined by the direct addition method.

Procedure:

- A measured volume or weight of the solvent (e.g., 1 mL of water, ethanol, diethyl ether) is placed in a test tube.
- A small, measured amount of the cyclobutane derivative (solute) is added to the solvent.
- The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).
- Observations are made to determine if the solute has completely dissolved.
- If the solute dissolves, more is added incrementally until saturation is reached or to determine if it is miscible.
- Solubility is expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in g/100 mL). For instance, cyclobutanol is miscible with ethanol in all proportions at

room temperature.[\[11\]](#)

Dipole Moment Measurement

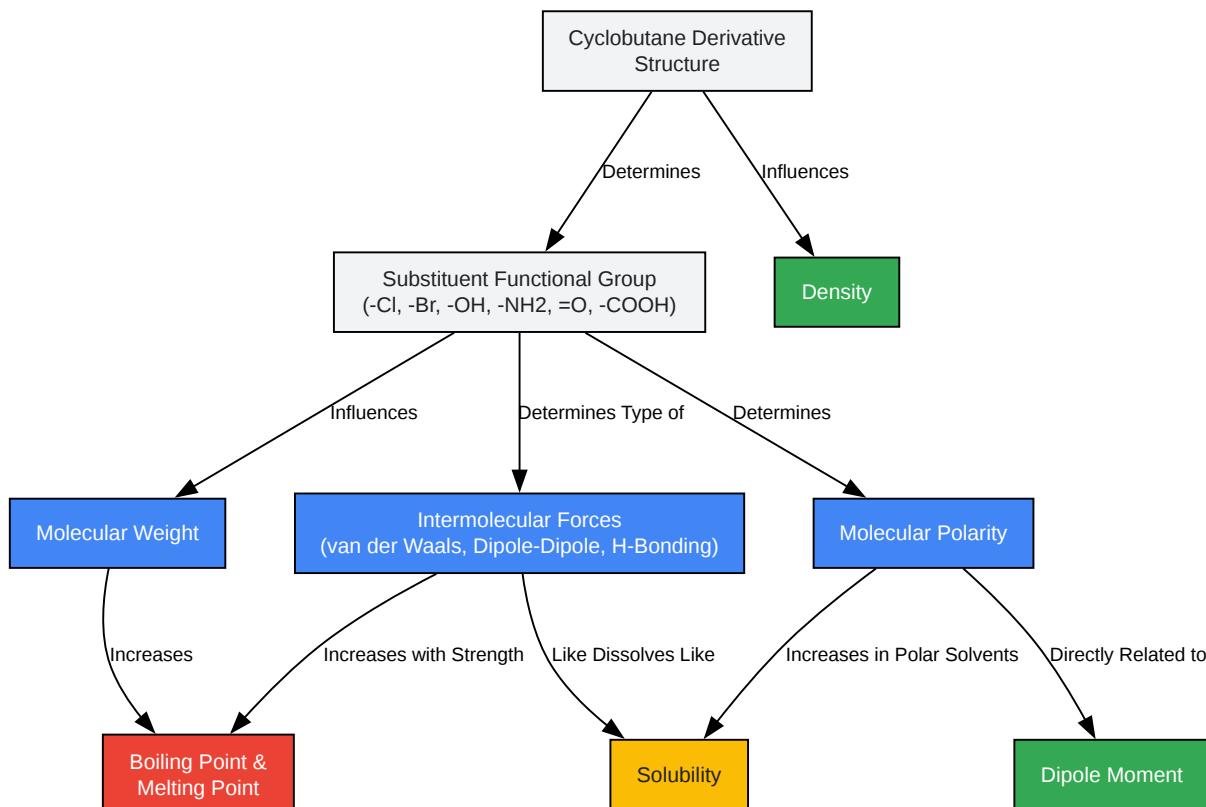
The dipole moment of a molecule is determined by measuring the dielectric constant of its dilute solutions in a nonpolar solvent.

Procedure:

- Solutions of the cyclobutane derivative at various low concentrations are prepared in a nonpolar solvent (e.g., benzene or cyclohexane).
- The dielectric constant and density of each solution, as well as the pure solvent, are measured at a constant temperature.
- The refractive index of each solution is also measured.
- The molar polarization of the solute at infinite dilution is calculated using the Guggenheim or Halverstadt-Kumler method.
- The dipole moment is then calculated from the molar polarization.

Structure-Property Relationships

The physical properties of cyclobutane derivatives are directly influenced by their molecular structure, particularly the nature of the substituent on the four-membered ring. The following diagram illustrates the logical relationship between structural features and the resulting physical properties.



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Caption: Relationship between cyclobutane derivative structure and its physical properties.

This guide serves as a foundational resource for understanding the physical properties of common cyclobutane derivatives. The provided data and experimental protocols are intended to aid researchers in the selection and application of these valuable chemical entities in their work.

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